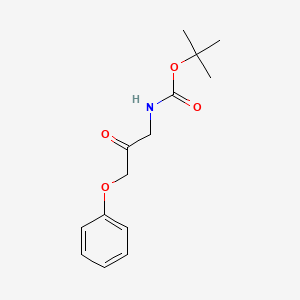
Carbamic acid, (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C₁₄H₁₉NO₄ and a molecular weight of 265.309 g/mol . This compound is known for its unique structure, which includes a phenoxy group and a carbamic acid ester. It has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester typically involves the reaction of 2-oxo-3-phenoxypropylamine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various esters or amides.
Applications De Recherche Scientifique
Carbamic acid, (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Carbamic acid, (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The phenoxy group and the ester moiety play crucial roles in its activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (2-oxo-3-phenoxypropyl)-, methyl ester
- Carbamic acid, (2-oxo-3-phenoxypropyl)-, ethyl ester
- Carbamic acid, (2-oxo-3-phenoxypropyl)-, propyl ester
Uniqueness
Carbamic acid, (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester is unique due to its specific ester group, which imparts distinct chemical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity. These differences make it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
313657-48-6 |
|---|---|
Formule moléculaire |
C14H19NO4 |
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
tert-butyl N-(2-oxo-3-phenoxypropyl)carbamate |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-11(16)10-18-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3,(H,15,17) |
Clé InChI |
HBXQIZQYWNFDQF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=O)COC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


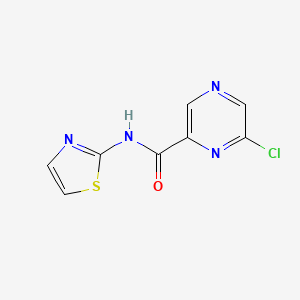
![5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B12586313.png)

![{1-Chloro-2-[(R)-cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B12586319.png)
![5-(Butylsulfanyl)-1-[2-(1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B12586321.png)
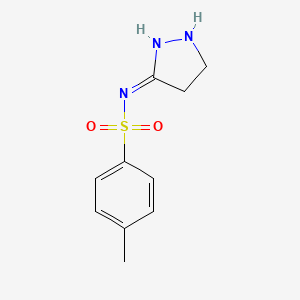
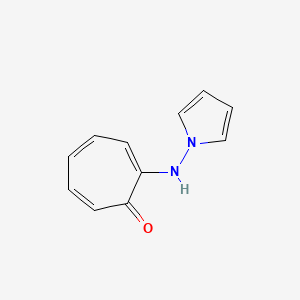
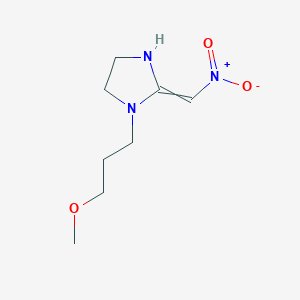
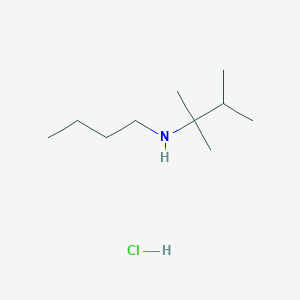
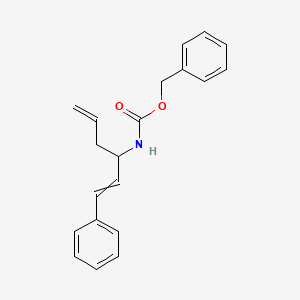
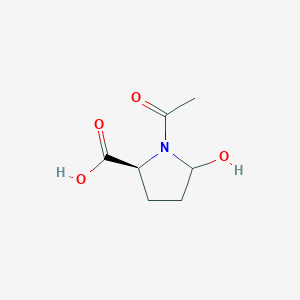

![3-Methoxy-N-[1-(2-methoxybenzoyl)cycloheptyl]-2-methylbenzamide](/img/structure/B12586363.png)

